REACTION_SMILES
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[C:28]12([NH2:38])[CH2:29][CH:30]3[CH2:31][CH:32]([CH2:33][CH:34]([CH2:35]1)[CH2:36]3)[CH2:37]2.[CH3:16][CH2:17][N:18]([CH2:19][CH3:20])[CH2:21][CH3:22].[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[c:8](=[O:15])[c:9]([C:12](=[O:13])[OH:14])[cH:10][n:11]2.[CH:39]([Cl:40])([Cl:41])[Cl:42].[Cl:23][C:24]([O:25][CH3:26])=[O:27]>>[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[n:7]1[c:8](=[O:15])[c:9]([C:12](=[O:14])[NH:38][C:28]13[CH2:29][CH:30]4[CH2:31][CH:32]([CH2:33][CH:34]([CH2:35]1)[CH2:36]4)[CH2:37]3)[cH:10][n:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2ncc(C(=O)O)c(=O)n12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Type
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product
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Smiles
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Cc1cccc2ncc(C(=O)NC34CC5CC(CC(C5)C3)C4)c(=O)n12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |